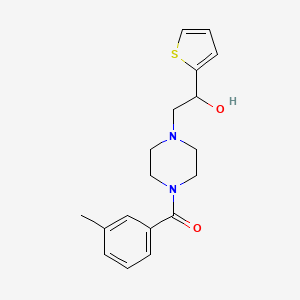
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(m-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(m-tolyl)methanone, is a complex organic molecule that likely exhibits a range of interesting chemical properties due to the presence of multiple functional groups such as a piperazine ring, a ketone, and a thiophene moiety. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target molecule.
Synthesis Analysis
The synthesis of related piperazine compounds involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution to produce 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines . Additionally, electrochemical synthesis methods have been employed for the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles to yield arylthiobenzazoles . These methods suggest that the target compound could potentially be synthesized through similar electrochemical oxidation processes or through the reaction of piperazine derivatives with appropriate thiocarbamyl or isothiocyanate reagents.
Molecular Structure Analysis
The molecular structure of the target compound would be expected to feature a piperazine ring, which is a common moiety in pharmaceuticals and other bioactive molecules. The presence of a thiophene ring could contribute to the compound's electronic properties, potentially affecting its reactivity and interaction with biological targets. The ketone group would be a site for potential reactions such as nucleophilic addition.
Chemical Reactions Analysis
The electrochemical synthesis of related compounds indicates that p-quinone imine intermediates can participate in Michael addition reactions with nucleophiles such as 2-SH-benzazoles . This suggests that the ketone group in the target compound could also undergo similar nucleophilic addition reactions. The presence of the thiophene and piperazine rings may also influence the compound's reactivity in other types of chemical reactions, such as substitution or redox reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of aromatic heterocycles and piperazine derivatives. This includes potential solubility in organic solvents, the possibility of forming salts with acids (as seen with the hydrochloride formation in related compounds ), and the likelihood of exhibiting moderate to high stability under standard conditions. The compound's reactivity would be influenced by the functional groups present, and it may show biological activity, as suggested by the testing of related compounds for activity against schistosomiasis .
Aplicaciones Científicas De Investigación
G Protein-Coupled Receptor Antagonism
The synthesis and evaluation of small molecule antagonists targeting G protein-coupled receptors, specifically NPBWR1 (GPR7), have been reported. Compounds, including those structurally related to the given chemical, have shown potent antagonistic activity, with some exhibiting subnanomolar potencies in functional and binding assays. This highlights the chemical's potential in modulating GPCR-mediated biological responses, which could be relevant for treating various disorders related to GPCR dysfunction (Romero et al., 2012).
Antimicrobial Activities
Novel derivatives, including those structurally akin to the mentioned chemical, have been synthesized and screened for their antimicrobial activities. Some compounds demonstrated good to moderate activities against a range of test microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, various piperazine derivatives have been synthesized, exhibiting variable and modest antimicrobial activity against different bacterial and fungal strains, indicating the chemical's relevance in the field of antimicrobial research (Patel et al., 2011).
Selective Estrogen Receptor Modulation
Research into selective estrogen receptor modulators (SERMs) has identified compounds with similar structural features to the provided chemical. These compounds, including raloxifene derivatives, display potent estrogen antagonist properties in breast and uterine tissues while acting as estrogen agonists on bone tissues and serum lipids. This duality makes them promising candidates for treating conditions like osteoporosis and breast cancer, highlighting another significant application area (Palkowitz et al., 1997).
Propiedades
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-2-5-15(12-14)18(22)20-9-7-19(8-10-20)13-16(21)17-6-3-11-23-17/h2-6,11-12,16,21H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMLFCXGZRWNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(m-tolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B3007248.png)
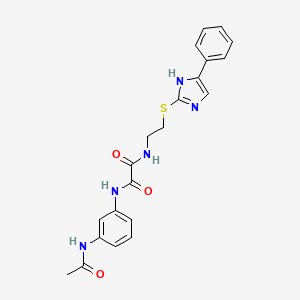
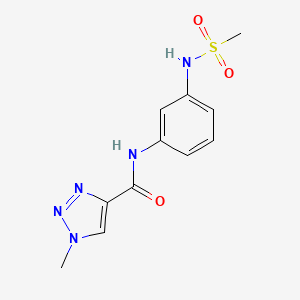
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B3007251.png)
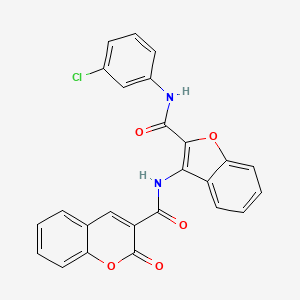



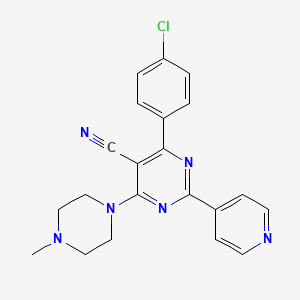

![N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)
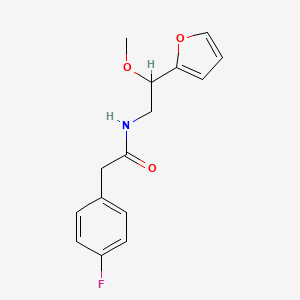
![N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide](/img/structure/B3007270.png)
![Ethyl (benzimidazo[1,2-c]quinazolin-6-ylthio)acetate](/img/structure/B3007271.png)